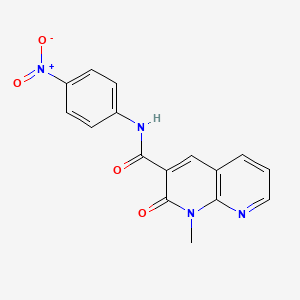

1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 1,8-naphthyridine core substituted with a methyl group at the 1-position and a 4-nitrophenyl carboxamide at the 3-position. This scaffold is structurally analogous to compounds investigated for diverse therapeutic applications, including cannabinoid receptor modulation (CB2 agonists) , HIV integrase inhibition , and anti-inflammatory activity .

Properties

IUPAC Name |

1-methyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c1-19-14-10(3-2-8-17-14)9-13(16(19)22)15(21)18-11-4-6-12(7-5-11)20(23)24/h2-9H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKJBQDCWGYMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation

The Gould-Jacobs reaction forms the 1,8-naphthyridine skeleton via cyclization of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) .

- Reactants :

- 2-Aminopyridine (10 mmol)

- EMME (12 mmol)

- Diphenyl ether (solvent)

- Conditions :

- 250°C, 5–24 hours under nitrogen.

- Intermediate :

- Ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (85–97% yield).

- Ionic Liquid Alternatives : Replacing diphenyl ether with [Bmmim][Im] reduces temperature to 120°C and improves yield (90–95%).

N-Methylation

Alkylation introduces the 1-methyl group:

- Reactants :

- 1,8-Naphthyridine intermediate (1 eq)

- Methyl iodide (1.2 eq)

- K₂CO₃ (2 eq) in DMF.

- Conditions :

- 80°C, 12 hours.

- Product :

- 1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (70–90% yield).

- O-Methylation Byproducts : Controlled stoichiometry and slow reagent addition minimize impurities.

Amide Coupling with 4-Nitroaniline

Activation of the carboxylic acid followed by coupling:

- Reactants :

- 1-Methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid (1 eq)

- 4-Nitroaniline (1.1 eq)

- EDC/HOBt (1.5 eq each) in DMF.

- Conditions :

- Room temperature, 4–8 hours.

- Product :

- 1-Methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (60–80% yield).

- Electron-Deficient Anilines : Extended reaction times (24 hours) and HATU as a coupling agent improve yields to 75%.

Friedlander Condensation with Ionic Liquids

Core Synthesis

- 2-Aminonicotinaldehyde (1 eq)

- Ethyl acetoacetate (1 eq)

- Choline hydroxide (ChOH, 1 mol%) in water.

Conditions :

- 50–80°C, 24 hours.

Product :

- 1,8-Naphthyridine-3-carboxylate (90–97% yield).

- Green Chemistry : Water solvent and recyclable catalyst.

Post-Modifications

- Methylation and amide coupling follow protocols similar to §2.2–2.3.

Solid-State Friedlander Synthesis

- Reactants :

- 2-Aminonicotinaldehyde (1 eq)

- Active methylene ketone (1 eq)

- NH₂SO₃NH₄ (catalyst).

- Conditions :

- Mechanical grinding, room temperature, 5–30 minutes.

- Product :

- 1,8-Naphthyridine core (90–95% yield).

Limitations :

- Limited substrate scope for bulky ketones.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Gould-Jacobs | 85–97 | 120–250 | 5–24 h | High yield, established protocol |

| Ionic Liquid Friedlander | 90–97 | 50–80 | 24 h | Eco-friendly, mild conditions |

| Solid-State | 90–95 | Room temp | 5–30 min | Solvent-free, rapid |

Challenges and Solutions

Amide Coupling with Electron-Deficient Anilines

Purification Difficulties

- Problem : Nitro group polarity complicates chromatography.

- Solutions :

- Recrystallization from ethanol/water (3:1).

- Use of activated charcoal to remove colored impurities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The carboxamide group can form hydrogen bonds, influencing the binding affinity to target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,8-naphthyridine-3-carboxamides:

Structural and Functional Insights

Substituent Effects on Target Selectivity :

- CB2 Agonists : JT11 (4-methylcyclohexyl carboxamide) exhibits high CB2 selectivity due to hydrophobic interactions with the receptor’s transmembrane domain . The target compound’s 4-nitrophenyl group, being aromatic and electron-deficient, may reduce CB2 affinity compared to JT11 but could enhance selectivity for other targets (e.g., kinases).

- HIV Integrase Inhibitors : Compounds like 9a and 6u rely on benzyloxy or hydroxy groups at the 1-position for metal chelation within the integrase active site . The target compound’s methyl group lacks chelating capacity, suggesting divergent mechanisms unless the nitro group participates in alternative binding interactions.

Halogenated derivatives (e.g., LV50, 9a) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration, whereas the nitro group may limit CNS uptake due to higher polarity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogs:

- Step 1 : Alkylation of the naphthyridine core at the 1-position using methyl iodide.

- Step 2 : Amidation with 4-nitroaniline via coupling reagents (e.g., HATU) in DMF .

Research Findings and Implications

CB2 Receptor Modulation: JT11’s 4-methylcyclohexyl group achieves submicromolar CB2 affinity (Ki < 50 nM) with >100-fold selectivity over CB1 . The target compound’s nitro group may shift selectivity toward non-cannabinoid targets, such as pro-inflammatory cytokines or kinases.

Antiviral Activity: Integrase inhibitors like 9a and 6u show EC50 values in the nanomolar range, attributed to hydroxy or sulfonyl groups enabling metal coordination . The nitro group’s electron-withdrawing nature could disrupt this mechanism unless compensatory hydrogen bonding occurs.

Immunomodulatory Potential: VL15’s morpholine-ethyl substituent enhances solubility and modulates cytokine release (e.g., TNF-α suppression) . The nitro group’s steric bulk may interfere with similar pathways but could potentiate nitric oxide synthase interactions.

Biological Activity

1-Methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure features a naphthyridine core with a nitrophenyl and carboxamide functional group. This unique combination is believed to contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H12N4O4 |

| Molecular Weight | 320.29 g/mol |

| CAS Number | 899968-90-2 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Electrophilic Nature : The nitro group can act as an electrophile, allowing it to react with nucleophilic sites on biological molecules.

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds, enhancing binding affinity to target proteins, which may include enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine have been shown to induce apoptosis in cancer cell lines by:

- Cell Cycle Arrest : Inducing G0/G1 and G2 phase arrest in various cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

A study highlighted that similar naphthyridine derivatives displayed cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating potential for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Naphthyridines have been documented to enhance the activity of fluoroquinolone antibiotics against resistant bacterial strains. This suggests that 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine may serve as an effective adjunct in antibiotic therapy .

Comparative Analysis

Comparing 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine with other naphthyridine derivatives reveals its unique properties:

| Compound | Biological Activity |

|---|---|

| 1-Methyl-N-(4-nitrophenyl)-2-oxo... | Anticancer and antimicrobial activities |

| Aaptamine (related naphthyridine) | Strong anticancer effects; induces apoptosis |

| 7-Acetamido-1,8-naphthyridin-4(1H)-one | Antibiotic-modulating activity |

Case Studies

Several case studies have explored the efficacy of naphthyridine derivatives:

- Study on Aaptamine : Investigated the cytotoxic effects of aaptamine against various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis through p53-independent pathways .

- Antimicrobial Evaluation : Research demonstrated that combining naphthyridine derivatives with fluoroquinolones significantly increased their effectiveness against multi-resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of naphthyridine precursors with substituted aromatic amines under reflux conditions (e.g., using DMF as a solvent and NaH as a base at 90°C) .

- Step 2 : Functionalization of the carboxamide group via nucleophilic substitution or coupling reactions.

- Key Validation : Monitor reaction progress via TLC and confirm purity/structure using -NMR (e.g., δ 9.19 ppm for NH protons) and mass spectrometry (e.g., m/z 423 [M]) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Identify aromatic protons (δ 7.2–8.7 ppm) and carboxamide NH signals (δ ~9.2 ppm) .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretching at 1686–1651 cm) and nitro group vibrations (~1520 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 423 for chlorinated derivatives) .

Q. What are the primary biological activities associated with this compound?

Preclinical studies suggest:

- Antimicrobial Activity : Inhibition of bacterial growth via disruption of DNA gyrase (observed in naphthyridine analogs) .

- Anticancer Potential : Induction of apoptosis in cancer cell lines (e.g., IC values in µM range) through topoisomerase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Replicate Experiments : Ensure standardized assay conditions (e.g., cell line viability protocols).

- Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out degradation products .

- Target Validation : Use molecular docking to verify binding affinity to enzymes like DNA gyrase or topoisomerase II .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

- In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic targets like kinases or proteases .

- Enzyme Inhibition Assays : Measure IC using fluorescence-based assays (e.g., ATPase activity for topoisomerases) .

- Cellular Pathways : Use RNA sequencing to identify differentially expressed genes post-treatment .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Rational Design : Introduce electron-withdrawing groups (e.g., -NO) to improve solubility and bioavailability .

- Prodrug Strategies : Modify the carboxamide group to ester derivatives for enhanced membrane permeability .

- SAR Analysis : Compare analogs (e.g., chlorophenyl vs. fluorophenyl substitutions) to correlate substituents with activity .

Q. What advanced techniques validate crystallographic data for this compound?

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., naphthyridine core planarity) to inform reactivity .

- DFT Calculations : Compare experimental vs. theoretical bond parameters to assess structural stability .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret conflicting NMR spectral data?

- Solvent Effects : Account for DMSO-d shifting NH protons upfield .

- Dynamic Processes : Use variable-temperature NMR to detect tautomerization or rotational barriers .

Q. What strategies mitigate low yields in large-scale synthesis?

- Optimize Catalysts : Replace NaH with milder bases (e.g., KCO) to reduce side reactions .

- Ultrasonic Assistance : Enhance reaction kinetics via sonochemical methods (e.g., 40 kHz, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.